molecular formula C12H22O11 B1330868 Maltose CAS No. 69-79-4

Maltose

货号: B1330868
CAS 编号: 69-79-4
分子量: 342.30 g/mol
InChI 键: GUBGYTABKSRVRQ-KEUNEUHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .

准备方法

Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acid catalysts or the enzyme maltase.

    Oxidation: Oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Glucose.

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

科学研究应用

Brewing Industry

Role in Fermentation:
Maltose is a crucial fermentable sugar in the brewing process. Derived from malted grains, it serves as the primary sugar for yeast during fermentation, leading to alcohol production. The fermentation efficiency and flavor profile of beer can be significantly influenced by the this compound content in the wort.

Case Study:
A study demonstrated that varying this compound concentrations affected yeast fermentation rates and final alcohol content in beer production. Higher this compound levels resulted in increased alcohol yield, showcasing its importance in brewing formulations .

Baking Industry

Contributions to Flavor and Texture:
In baking, this compound enhances the browning and flavor development of baked goods. It contributes to the Maillard reaction, which is responsible for the desirable crust color and flavor in bread.

Data Table: Effects of this compound on Baking

Parameter Control (No this compound) With this compound
Crust ColorLightDark
Flavor IntensityMildEnhanced
TextureSoftCrispier

Pharmaceutical Applications

Use as an Excipient:
this compound is employed as a bulking agent and stabilizer in pharmaceutical formulations. It is especially useful in parenteral products as a source of glucose, providing energy without the sweetness associated with other sugars like sucrose.

Case Study:
Research indicated that this compound could replace lactose in certain formulations, making it suitable for lactose-intolerant patients. Its lower sweetness profile allows for better patient compliance in oral solutions .

Biotechnology and Cell Culture

Energy Source for Cell Growth:
Recent studies have shown that mammalian cells, such as Chinese Hamster Ovary (CHO) cells, can utilize this compound as an energy source in serum-free culture media. This application is significant for biopharmaceutical manufacturing where consistent cell growth is essential.

Data Table: this compound Utilization in CHO Cells

This compound Concentration (g/L) Cell Density (x10^6 cells/mL) Antibody Titer (mg/L)
105.0120
207.5145
309.0150

The data indicates that higher concentrations of this compound correlate with increased cell density and antibody production .

Nutritional Supplements

Application in Infant Formulas:
Due to its mild sweetness and digestibility, this compound is sometimes included in nutritional supplements and infant formulas. It provides a source of energy without overwhelming sweetness, making it suitable for young children.

Other Applications

  • Confectionery: this compound is used in candies and chocolates to provide texture and stability.
  • Fermentation Processes: It plays a role in various fermentation processes beyond brewing.
  • Microneedle Drug Delivery: this compound has been explored as a component in microneedle systems for drug delivery due to its ability to form stable structures that can dissolve upon administration .

生物活性

Maltose, a disaccharide composed of two glucose molecules, plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolism, transport mechanisms, and physiological effects in different organisms.

Structure and Properties of this compound

This compound (C12H22O11C_{12}H_{22}O_{11}) is a reducing sugar formed during the hydrolysis of starch. It is soluble in water and has a sweet taste. Its structure consists of two glucose units linked by an α(1→4) glycosidic bond.

Metabolism of this compound

This compound is primarily metabolized by maltases, enzymes that hydrolyze this compound into glucose. This process is crucial for energy production in various organisms.

Maltase Enzymes

  • Barley Maltase : In barley (HordeumvulgareHordeumvulgare), maltase activity is attributed to the gene Agl97. This enzyme converts this compound produced during starch degradation into glucose, facilitating seedling growth during germination . Research indicates that multiple forms of maltase may arise from post-translational modifications, although Agl97 accounts for the majority of maltase activity in barley endosperm .
  • Yeast Maltase : In yeast (SaccharomycescerevisiaeSaccharomycescerevisiae), this compound metabolism involves several loci (MAL1-MAL6), with MALx2 encoding the maltase enzyme. High levels of this compound uptake can lead to cell death due to hypotonic stress conditions .

Transport Mechanisms

The transport of this compound across cellular membranes is facilitated by specific transport systems that involve proteins such as the this compound-binding protein (MBP).

Active Transport in Escherichia coli

In E.coliE.coli, the active transport of this compound requires five genes, including those encoding MBP and components of the MalFGK2 transporter system. The binding of this compound to MBP triggers conformational changes that allow for efficient transport across the cytoplasmic membrane . The mechanism follows an alternating access model, where substrate binding induces a transition between open and closed states, facilitating this compound translocation .

Physiological Effects

This compound exhibits various physiological effects depending on the organism and context.

  • Energy Source : As a carbohydrate, this compound serves as an important energy source for organisms, particularly during fermentation processes in yeast and malting in barley.
  • Impact on Glucose Levels : In humans and animals, this compound can influence blood glucose levels. It is broken down into glucose, which is then utilized for energy or stored as glycogen.

Case Studies

  • Barley Germination : A study on barley showed that malting processes enhance the expression of Agl97, leading to increased maltase activity and subsequent glucose production necessary for seedling development .
  • Yeast Fermentation : Research demonstrated that yeast strains with mutations in the MAL loci exhibited impaired growth on this compound as a sole carbon source, highlighting the importance of these genes in carbohydrate metabolism .

Tables Summarizing Key Findings

Organism Key Enzyme(s) Gene(s) Involved Function
BarleyMaltaseAgl97Converts this compound to glucose during germination
Escherichia coliMalFGK2malE, malFActive transport of this compound across membranes
Saccharomyces cerevisiaeMaltaseMAL1-MAL6Hydrolyzes this compound; involved in fermentation

属性

CAS 编号

69-79-4

分子式

C12H22O11

分子量

342.30 g/mol

IUPAC 名称

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI 键

GUBGYTABKSRVRQ-KEUNEUHJSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

手性 SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

规范 SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

沸点

Decomposes (NIOSH, 2024)
decomposes
Decomposes

密度

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

熔点

102-103 °C

Key on ui other cas no.

14641-93-1
69-79-4

物理描述

White odorless crystals;  [Mallinckrodt Baker MSDS]

溶解度

780.0 mg/mL

同义词

Maltose

蒸汽压力

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

产品来源

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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